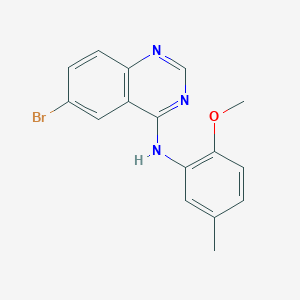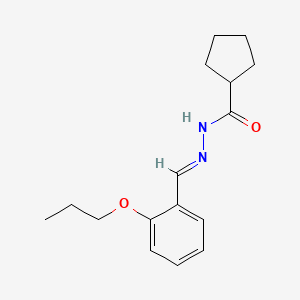
3-methyl-4-nitro-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-(1-phenylethyl)-3-methyl-4-nitrobenzamide or N-(1-phenylethyl)-3-methyl-4-nitrobenzoylamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as HDACs and sirtuins. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression and promote cell death in cancer cells. Sirtuin inhibition can lead to the dysregulation of cellular metabolism and stress response, which can also promote cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide have been studied extensively. In vitro studies have shown that this compound can induce cell death in cancer cells by inhibiting HDACs and sirtuins. Additionally, it has been shown to have antifungal and antibacterial activity. In vivo studies have also demonstrated the anticancer activity of this compound. For example, a study conducted on mice showed that 3-methyl-4-nitro-N-(1-phenylethyl)benzamide inhibited the growth of breast cancer tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-4-nitro-N-(1-phenylethyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer, antifungal, and antibacterial activity make it a promising candidate for drug discovery. Additionally, its ability to inhibit HDACs and sirtuins makes it a useful tool compound for studying the function of these enzymes.
However, there are also limitations to using 3-methyl-4-nitro-N-(1-phenylethyl)benzamide in lab experiments. One of the main limitations is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its biological activity.
Future Directions
There are several future directions for the research on 3-methyl-4-nitro-N-(1-phenylethyl)benzamide. One direction is to further investigate its potential as a lead compound for the development of new drugs. This could involve optimizing its biological activity and reducing its toxicity.
Another direction is to study its mechanism of action in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways that are affected by its inhibition of HDACs and sirtuins.
Finally, future research could also focus on the development of new synthetic methods for the preparation of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide. This could involve the use of new coupling reagents or the development of new reaction conditions that could improve the yield and purity of the product.
Synthesis Methods
The synthesis of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-4-nitrobenzoic acid with N-(1-phenylethyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-methyl-4-nitrobenzoic acid and the amino group of N-(1-phenylethyl)amine. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
3-methyl-4-nitro-N-(1-phenylethyl)benzamide has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been reported to have antifungal and antibacterial activity.
In chemical biology, 3-methyl-4-nitro-N-(1-phenylethyl)benzamide has been used as a tool compound to study the function of proteins. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while sirtuins are enzymes that regulate cellular metabolism and stress response.
properties
IUPAC Name |
3-methyl-4-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-10-14(8-9-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEDMEBEGXMMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-(1-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)
![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)

![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)

![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)
